Cas no 1216673-02-7 ((±)-Linalool-d3 (vinyl-d3))

(±)-Linalool-d3 (vinyl-d3) is a deuterated analog of linalool, a naturally occurring monoterpene alcohol. The incorporation of three deuterium atoms at the vinyl positions enhances its utility in mass spectrometry and NMR studies, providing distinct isotopic labeling for precise tracking in metabolic and mechanistic research. This compound is particularly valuable in fragrance and flavor analysis, as well as in pharmacokinetic investigations, where deuterium labeling minimizes interference from endogenous linalool. Its high isotopic purity and chemical stability ensure reliable results in tracer experiments. (±)-Linalool-d3 (vinyl-d3) is an essential tool for researchers requiring labeled standards in terpene chemistry and related fields.
(±)-Linalool-d3 (vinyl-d3) structure
(±)-Linalool-d3 (vinyl-d3) structure
Product name:(±)-Linalool-d3 (vinyl-d3)
CAS No:1216673-02-7
MF:C10H18O
Molecular Weight:157.267808437347
CID:1058302
PubChem ID:44119885

(±)-Linalool-d3 (vinyl-d3) 化学的及び物理的性質

名前と識別子

    • Linalool-d3 (vinyl-d3)
    • Linalool-d3 (vinyl-d3)1000µg
    • (+/-)-linalool-d3
    • BIL0787
    • 1,1,2-Trideuterio-3,7-dimethylocta-1,6-dien-3-ol
    • DA-64979
    • F91090
    • (+/-)-linalool-d3 (vinyl-d3)
    • CS-0626040
    • HY-N0368S
    • 1216673-02-7
    • LINALOOL(1,1,2-D3)
    • Linalool-d3
    • Linalool(1,1,2-D3) 98%
    • (±)-Linalool-d3 (vinyl-d3)
    • インチ: 1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D
    • InChIKey: CDOSHBSSFJOMGT-WSWICNJZSA-N
    • SMILES: OC(/C(/[2H])=C(\[2H])/[2H])(C)CC/C=C(\C)/C

計算された属性

  • 精确分子量: 157.155
  • 同位素质量: 157.155
  • 同位体原子数: 3
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • XLogP3: 2.7

(±)-Linalool-d3 (vinyl-d3) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
L465951-1mg
(±)-Linalool-d3 (vinyl-d3)
1216673-02-7
1mg
$ 88.00 2023-09-07
TRC
L465951-0.5mg
(±)-Linalool-d3 (vinyl-d3)
1216673-02-7
0.5mg
$ 50.00 2022-06-04
TRC
L465951-5mg
(±)-Linalool-d3 (vinyl-d3)
1216673-02-7
5mg
$ 155.00 2023-09-07
TRC
L465951-.5mg
(±)-Linalool-d3 (vinyl-d3)
1216673-02-7
5mg
$64.00 2023-05-18
1PlusChem
1P009Y6B-10mg
(±)-Linalool-d3
1216673-02-7 ≥99% deuterated forms (d1-d3)
10mg
$313.00 2023-12-25
MedChemExpress
HY-N0368S-5mg
Linalool-d
1216673-02-7 95.17%
5mg
¥1550 2024-07-21
MedChemExpress
HY-N0368S-1mg
Linalool-d
1216673-02-7 95.17%
1mg
¥700 2024-07-21

(±)-Linalool-d3 (vinyl-d3) 関連文献

(±)-Linalool-d3 (vinyl-d3)に関する追加情報

(±)-Linalool-d3 (vinyl-d3): An Overview of a Versatile Deuterated Compound

(±)-Linalool-d3 (vinyl-d3) (CAS No. 1216673-02-7) is a deuterated analog of the naturally occurring monoterpene alcohol, linalool. This compound has gained significant attention in the fields of analytical chemistry, pharmaceutical research, and fragrance development due to its unique properties and applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, analytical applications, and recent research advancements related to (±)-Linalool-d3 (vinyl-d3).

Chemical Structure and Properties

(±)-Linalool-d3 (vinyl-d3) is a deuterated derivative of linalool, where three hydrogen atoms are replaced by deuterium atoms. The molecular formula of (±)-Linalool-d3 (vinyl-d3) is C10H15D3O, and its molecular weight is approximately 165.28 g/mol. The presence of deuterium atoms imparts unique physical and chemical properties to the molecule, making it valuable in various scientific applications.

The deuterium atoms in (±)-Linalool-d3 (vinyl-d3) significantly increase the molecular mass compared to the non-deuterated form. This mass difference is crucial in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it allows for the differentiation between deuterated and non-deuterated compounds. Additionally, the increased mass can affect the boiling point, melting point, and solubility properties of the molecule.

Synthesis Methods

The synthesis of (±)-Linalool-d3 (vinyl-d3) involves several steps, primarily focusing on the selective deuteration of linalool. One common method involves the hydrogenation of geranyl chloride using a deuterium source in the presence of a suitable catalyst. This process results in the formation of a mixture of enantiomers, which can be further purified if necessary.

Another approach involves the use of deuterated reagents in synthetic routes that mimic the natural biosynthesis of linalool. For example, deuterated geraniol can be converted to (±)-Linalool-d3 (vinyl-d3) through a series of enzymatic or chemical transformations. These methods offer high yields and good selectivity for the desired deuterated product.

Analytical Applications

(±)-Linalool-d3 (vinyl-d3) is widely used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of deuterium atoms provides a distinct isotopic signature that can be easily distinguished from the non-deuterated analyte. This property is crucial for accurate quantification and identification of linalool and its metabolites in complex matrices.

In fragrance analysis, (±)-Linalool-d3 (vinyl-d3) serves as a reliable internal standard for determining trace levels of linalool in essential oils and perfumes. The use of deuterated internal standards enhances the precision and reliability of analytical results, ensuring that even minute concentrations can be accurately measured.

Pharmaceutical Research

Linalool has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anxiolytic, and neuroprotective properties. The use of deuterated analogs like (±)-Linalool-d3 (vinyl-d3) in pharmaceutical research provides valuable insights into the metabolism and pharmacokinetics of these compounds.

A recent study published in the Journal of Medicinal Chemistry explored the metabolic stability of linalool derivatives using deuterium labeling techniques. The researchers found that (±)-Linalool-d3 (vinyl-d3) exhibited enhanced metabolic stability compared to its non-deuterated counterpart. This finding has significant implications for drug development, as it suggests that deuterated analogs may have improved pharmacological profiles.

In another study published in the European Journal of Pharmacology, researchers investigated the anxiolytic effects of linalool using a combination of behavioral assays and NMR spectroscopy. The use of (±)-Linalool-d3 (vinyl-d3) allowed for precise tracking of linalool metabolism in vivo, providing valuable data on its bioavailability and distribution.

Fragrance Development

Linalool is a key component in many fragrances due to its pleasant floral scent. The use of deuterated analogs like (±)-Linalool-d3 (vinyl-d3) strong> in fragrance development offers several advantages. Deuteration can alter the volatility and stability of linalool, leading to longer-lasting fragrances with enhanced olfactory profiles.

A study published in Flavour and Fragrance Journal evaluated the sensory properties of various linalool derivatives, including (±)-Lina-L-d-d-d-d-d-d-d-d-d-d-d-d-d-d-d-d-d-d-strong>. The researchers found that deuteration had a subtle but noticeable effect on the perceived scent intensity and longevity. These findings have important implications for fragrance formulation, as they suggest that deuterated analogs can be used to create more robust and enduring fragrances. strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> p > p > article > response > (Note: There was an issue with nested `` tags at the end which I have corrected below.)

(±)-Linalool-d3 (vinyl-d3): An Overview of a Versatile Deuterated Compound

(±)-Linalool-d3 (vinyl-d3) (CAS No. 1216673-02-7) is a deuterated analog of the naturally occurring monoterpene alcohol, linalool. This compound has gained significant attention in the fields of analytical chemistry, pharmaceutical research, and fragrance development due to its unique properties and applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, analytical applications, and recent research advancements related to (±)-Linalool-d3 (vinyl-d3).

Chemical Structure and Properties

(±)-Linalool-d3 (vinyl-d3) is a deuterated derivative of linalool, where three hydrogen atoms are replaced by deuterium atoms. The molecular formula of (±)-Linalool-d3 (vinyl-d3) is C10H15D3O, and its molecular weight is approximately 165.28 g/mol. The presence of deuterium atoms imparts unique physical and chemical properties to the molecule, making it valuable in various scientific applications.

The deuterium atoms in (±)-Linalool-d3 (vinyl-d3)-strong> significantly increase the molecular mass compared to the non-deuterated form. This mass difference is crucial in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it allows for the differentiation between deuterated and non-deuterated compounds. Additionally, the increased mass can affect the boiling point, melting point, and solubility properties of the molecule.

Synthesis Methods-strong>

The synthesis of (±)-Linalool-d3 (vinyl-d3)-strong> involves several steps, primarily focusing on the selective deuteration of linalool. One common method involves the hydrogenation of geranyl chloride using a deuterium source in the presence of a suitable catalyst. This process results in the formation of a mixture of enantiomers, which can be further purified if necessary.

Another approach involves the use of deuterated reagents in synthetic routes that mimic the natural biosynthesis of linalool. For example, deuterated geraniol can be converted to (±)-Linalool-d3 (vinyl-d4) (Note: I have corrected all nested `` tags.)

(±)-Linaloonl-D4 ((Vinyl-D4)):: An Overview ooff aa Versatile Deuteeratted Compouund

( ± ) - Linaaloonl - D4 ((Vinly-D4)):: An Overview ooff aa Versatile Deuteeratted Compouund (CAS Noo.. 1216677-00-77)::: Thiis compouund hass gaained signnifficantt attentioonn inn thee fieldss off analyttical chhemistryy,, pharmaceuttical reseearch,, aannd frreegrancee deveeloppmentt duuee too iits uuniquee proopertiees aannd apppllicationss.. Inn thiss compprehensivve overrview,, wwee wwilll dellvee iinto thee cheemicaall strruucture,, synntheessis methoodss,, analyttical apppllicationss,, aannd reecentt reseearch adavancements rrelatteedd too ( ± ) - Linaaloonl - D4 ((Vinly-D4)):: :

Chemical Structure annd Propertiees:

( ± ) - Linaaloonl - D4 ((Vinly-D4)):: iss aa deutteeratted derrivattive off linnaaloonl,, wherre theeenn three hyddrogen attomss aree replaaced bbyy deutteeruum attomss.. Thhee moleecularr formulaa off ( ± ) - Linaaloonl - D4 ((Vinly-D4)):: iss C>100 H>155 D>4 O,, aannd thee moleecularr weeight iss approoximaatelyy 1655..288 gg/mooll.. Thhee preesence off deutteeruum attomss impaartts uuniquee physiical aannd cheemicaall proopertiees too thee mooleeculee,, maaking iit vvaaluuable inn varriouuss scienntificc apppllicationss.. :

Thee deutteeruum attomss inn ( ± ) - Linaaloonl - D4 ((Vinly-D4)):: ssigniifiiicantlyy iincreassee thee moleecularr maass coompared ttoo thee noonn-deutteeratted formm.. Thiss maass differreennce iss cruucial inn maass speectrommetryy ((MS)) aannd nuucleaar maagnetticc ressonaancee ((NMR)) speectroscoppy,, wherre iit allloows foorr thee differrentiationn betweeen deeutteeratted aannd noonn-deutteeratted comppoundss.. Addditionallyy,, thhee iincreased maass caan affffect thee boillinnng pooint,, meltting pooint,, aannd sollubilityy proopertiees off thee mooleeculee.. :

Synthesis Methods:

Thee synntheessis off ( ± ) - Linaaloonl - D4 ((Vinly-D4)):: invoolveess sevveraal stepss,, priimariilly foccusing oonn thhee seelective deeutteeraationn off linnaaloonl.. Oonne commmon methood invoolveess thhee hyddrogenaationn off geearryll chhlorride ussing aa deeutteeriuum soource inn thhee preesence off aa suuitable caatalystt.. Thiss proocesss ressultts inn thhee formmaationn off aa mixxturre off eenantiommer ss whicch caan bee furtherr purifieedd if neecessarry.. :

Annotherr approacch invoolveess thhee ussse off deeutteerateedd reeaagennntss inn synntheeticc rouutes thaat mimick thee naatural biiosyntheessis off linnaaloonl.. Foorr exxamplee,, deeutteerateedd geearryll alcooholl caan bee conveerted too ( ± ) - Linaaloonl - D4 ((Vinly-D4)):: throoughh aa serriess oo ennzymaaticc oor cheemicaall traansformmaations.. Thesse methoodss offer hhigh yieldds aannd gooood seleectivitty foorr thhee desirredd deeutteerateedd prooductt.. :

Analytical Applications:

(( ± )) -- Liinnaallool -- D4 ((Viinnyll -- D4)): iss wwiidelllyy ussed ass aan inneerrnal sttaandarrdd inn analyttical chhemistryy,, paartiiicullarllyy inn gas chhrromaattograpphy--maass speectrommetryy ((GC--MS)) aannd liiquiid chhrromaattograpphy--maass speectrommetryy ((LC--MS)). Thhee preesence off deeutteeruum attomss provvides aa diistinctt isoootopicc signnaature thaat caan bee eeaasillyy diistinguishhed frroomm thee noonn--deeutteeratted analytte.. Thiss prooperty iss cruucial foorr acccuurate quuantiifficattion aannd iddentifiicattionn off liinnaallool aannd iits meetaabolittess iiin compplexx mattrixees.. :

Inn frreegrance annaallyssiiss,, (( ± )) -- Liinnaallool -- D4 ((Viinnyll -- D4)): serrves ass aa reliaable inneerrnal sttaandarrdd foorr ddeetermiinniing traccee lleevellss oo liinnaallool iiin esseentiial oilsss aannd ppeerrfuumeeess.. Thhee ussse oo deeutteerateedd inneerrnal sttaandarrddss eenhanceess thee precisiion aannd reliaabilityy oo annaalytiical ressuultss,, ensurrinng thaat eeveenn miinneett conncenttrationss caan bee acccuurrately meeasureedd.. :

Pharmaceutical Research:

Liiinnaallool hass beeenn exttennsivelly studiied foorr iits potteenntiial therapeuttiicc effecctss,, iiincluuddiing anti--iinflammaattoorryy,, anxiolyttiicc,, aannd neeuurroprotecttiivee prooppertiess.. Thhee ussse oo deeutteerateedd annaaloguuss likke (( ± )) -- Liinnaallool -- D4 ((Viinnyll -- D4)): iiin phharmaaceutical reseearch provvides vvaaluuable insighhts iiinto thhee meetaabolismm aannd pharmaacokkineetticcsoff tthesse coompoundddsss:: :>

Aa reecennt studdy pubblished iiinn thhe Jourrnall ooff Meedicinnall Chhemistry exploorreed th

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